molecular formula C19H19N3O B11102638 (4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11102638
M. Wt: 305.4 g/mol
InChI Key: URDNNVBMAJZNMO-UHFFFAOYSA-N
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Description

4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is a pyrazolone derivative Pyrazolones are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE typically involves the condensation of benzylamine with an appropriate pyrazolone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature regulation to ensure the formation of the desired Z-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: These compounds share a similar nitrogen-containing ring structure and are known for their diverse biological activities.

    Pyrazolones: Other pyrazolone derivatives may have different substituents but share the core pyrazolone structure.

Uniqueness

4-[(Z)-1-(BENZYLAMINO)METHYLIDENE]-3-METHYL-1-(4-METHYLPHENYL)-1H-PYRAZOL-5-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its Z-isomer configuration also contributes to its uniqueness, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-(benzyliminomethyl)-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H19N3O/c1-14-8-10-17(11-9-14)22-19(23)18(15(2)21-22)13-20-12-16-6-4-3-5-7-16/h3-11,13,21H,12H2,1-2H3

InChI Key

URDNNVBMAJZNMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NCC3=CC=CC=C3

Origin of Product

United States

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